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Compound of Interest

Compound Name: SOP1812

Cat. No.: B10854887 Get Quote

SOP1812 (also known as QN-302) is a promising anti-cancer agent that targets G-

quadruplexes, non-canonical DNA structures implicated in cancer progression. This guide

provides a detailed comparison of SOP1812 and its analogues, highlighting the key structural

features that govern their biological activity. The information is intended for researchers,

scientists, and drug development professionals.

SOP1812 is a tetra-substituted naphthalene diimide (ND) derivative that demonstrates potent

anti-tumor activity, particularly in pancreatic cancer models.[1][2][3][4] Its mechanism of action

involves binding to and stabilizing G-quadruplex (G4) structures in the promoter regions of

various oncogenes, leading to the downregulation of their transcription.[1][5][6] This guide

explores the structure-activity relationships (SAR) of SOP1812 by comparing it with its

analogues, CM03 and SOP1247, to elucidate the molecular determinants of its enhanced

potency.

Comparative Biological Activity
The anti-proliferative activity of SOP1812 and its analogues has been evaluated in several

pancreatic ductal adenocarcinoma (PDAC) cell lines. SOP1812 consistently exhibits superior

potency, with GI₅₀ values in the single-digit nanomolar range, representing a significant

improvement over its predecessors.[1][2][7]
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Compound
MIA PaCa-2
GI₅₀ (nM)

PANC-1 GI₅₀
(nM)

Capan-1 GI₅₀
(nM)

BxPC-3 GI₅₀
(nM)

SOP1812 1.3 1.4 5.9 2.6

CM03 ~13 ~14 ~30 Not Reported

Table 1: Anti-proliferative activity of SOP1812 and CM03 in pancreatic cancer cell lines. Data

extracted from SRB assays.[2][5]

The enhanced cellular activity of SOP1812 correlates with its higher binding affinity for G-

quadruplex DNA. Surface Plasmon Resonance (SPR) data reveals that SOP1812 binds to

human telomeric (HuTel21) and hTERT promoter G4s with low nanomolar dissociation

constants (K_D).

Compound hTERT G4 K_D (nM) HuTel21 G4 K_D (nM)

SOP1812 4.9 28.4

CM03 ~10-15 ~60-80

Table 2: G-quadruplex binding affinity of SOP1812 and CM03.[2][5]

Structure-Activity Relationship Analysis
The primary structural difference between SOP1812 and its analogue CM03 lies in an

additional benzyl-pyrrolidine group on the SOP1812 scaffold.[8] This substitution is critical for

its enhanced biological activity. Molecular modeling studies suggest that this benzyl-pyrrolidine

substituent fits snugly into a groove of the G4 structure, leading to a more stable G4-ligand

complex.[8] In contrast, the corresponding position in CM03 is a hydrogen atom, and in

SOP1247, it is a methoxy group, neither of which provides the same level of stabilizing

interaction.[8]

The cationic side chains present in both SOP1812 and its analogues are also crucial for their

interaction with the negatively charged phosphate backbone of the G4 DNA, contributing to

their binding affinity.
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Figure 1. Key structure-activity relationships of SOP1812 and its analogues.

Mechanism of Action and Signaling Pathways
SOP1812 exerts its anti-cancer effects by downregulating the expression of numerous cancer-

related genes that contain G4 sequences in their promoter regions.[1][6] Transcriptome

analysis has revealed that SOP1812 treatment affects several key signaling pathways,

including Wnt/β-catenin, axon guidance, Hippo, MAPK, and Rap1 pathways.[2] The

downregulation of genes within these pathways, such as WNT5B, DVL1, AXIN1, and APC2 in

the Wnt/β-catenin pathway, contributes to the potent anti-tumor activity of SOP1812.[2]
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Figure 2. Mechanism of action of SOP1812 via G-quadruplex stabilization.

Experimental Protocols
Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is used to determine the anti-proliferative activity of the compounds.

Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and

allowed to attach overnight.

Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g.,

SOP1812, CM03) for 96 hours.

Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized

with a Tris base solution. The absorbance is read at 510 nm to determine cell viability.
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Data Analysis: The GI₅₀ value, the concentration of the drug that inhibits cell growth by 50%,

is calculated from the dose-response curves.
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Figure 3. Workflow for the Sulforhodamine B (SRB) assay.

Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity of the compounds to G-quadruplex DNA.
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Immobilization: Biotinylated G-quadruplex forming oligonucleotides (e.g., hTERT, HuTel21)

are immobilized on a streptavidin-coated sensor chip.

Binding: A series of concentrations of the analyte (e.g., SOP1812, CM03) are injected over

the sensor surface.

Detection: The change in the refractive index at the sensor surface, which is proportional to

the mass of the bound analyte, is monitored in real-time.

Data Analysis: The association and dissociation rates are measured, and the equilibrium

dissociation constant (K_D) is calculated to determine the binding affinity.

Conclusion
The superior anti-cancer potency of SOP1812 compared to its analogues is directly attributable

to a key structural modification—the addition of a benzyl-pyrrolidine group. This feature

enhances its ability to stabilize G-quadruplex structures, leading to a more pronounced

downregulation of critical cancer-related signaling pathways. The data presented in this guide

underscores the importance of rational drug design in targeting G-quadruplexes for cancer

therapy and highlights SOP1812 as a promising clinical candidate.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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